N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine
Description
This compound is a structurally complex small molecule featuring a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 2. The azetidine ring at position 1 is further functionalized with an N-methyl group and an N-(2-chloro-6-fluorobenzyl) side chain. Its synthesis and structural characterization likely involve advanced crystallographic techniques, such as those enabled by the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN6/c1-25(11-14-15(20)3-2-4-16(14)21)13-9-26(10-13)18-8-7-17-22-23-19(12-5-6-12)27(17)24-18/h2-4,7-8,12-13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBONZMDKIYFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Benzylation and Halogenation: The benzyl group with chloro and fluoro substitutions can be introduced through nucleophilic aromatic substitution reactions, using reagents like benzyl halides and appropriate halogenating agents.
Azetidine Formation: The azetidine ring is typically formed through a cyclization reaction involving an amine and an appropriate electrophile, such as an epoxide or a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Triazolopyridazine Core Functionalization
The triazolopyridazine moiety is critical for π–π stacking interactions and hydrogen bonding. Key reactions include:
- Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyridazine ring undergoes NAS at position 6 with amines or alcohols under catalytic conditions .
- Cross-Coupling Reactions: Suzuki-Miyaura couplings at halogenated positions (e.g., chlorine) enable aryl group introduction .
Table 1: Representative Reactions of Triazolopyridazine Derivatives
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| NAS with morpholine | CuI, KCO, DMF, 100°C | 78% | |
| Suzuki coupling (aryl boronic acid) | Pd(PPh), dioxane, 80°C | 65% |
Azetidine Ring Modifications
The strained azetidine ring (N-methylazetidin-3-amine) participates in:
- N-Alkylation/N-Methylation: Ruthenium or iridium catalysts enable selective N-methylation using methanol .
- Ring-Opening Reactions: Acidic conditions may cleave the azetidine ring, forming secondary amines .
Key Example:
- N-Methylation of azetidin-3-amine with methanol under [RuCl·3HO] catalysis yields the N-methyl derivative (95% conversion) .
Substituted Benzyl Group Reactivity
The 2-chloro-6-fluorobenzyl group undergoes:
- Defluoroamination: Transition-metal-free silylboronate-mediated coupling replaces fluorine with amines at room temperature .
- Buchwald-Hartwig Amination: Palladium-catalyzed C–N bond formation with aryl halides .
Table 2: Benzyl Group Functionalization
| Reaction | Reagent/Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Defluoroamination with morpholine | MeSi-Bpin, KOtBu, THF | N-(2-chloro-benzyl)morpholine | 59% | |
| Ullmann coupling with aniline | CuI, L-proline, DMSO | N-aryl benzylamine | 82% |
Cyclopropane Ring Stability
The cyclopropyl group is generally stable under mild conditions but may undergo:
- Ring-Opening: Strong acids or oxidative agents (e.g., HNO) cleave the cyclopropane to form linear alkanes .
Synthetic Pathways for the Target Compound
A plausible synthesis involves:
- Triazolopyridazine Formation: Cyclocondensation of 3-cyclopropylhydrazine with 6-chloropyridazine-3-carbonitrile .
- Azetidine Coupling: Buchwald-Hartwig amination to link the triazolopyridazine core to N-methylazetidin-3-amine .
- Benzyl Group Installation: Nucleophilic substitution of 2-chloro-6-fluorobenzyl bromide with the azetidine amine .
Critical Challenges:
- Steric hindrance at the azetidine nitrogen complicates alkylation .
- Competing defluoroamination vs. dechlorination in the benzyl group .
Biological Relevance and Derivatives
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of activity against various bacterial strains and fungi. For instance, triazole derivatives have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antiviral Properties
The compound's structure suggests potential antiviral activity, particularly against viruses like HIV. Studies have indicated that triazole derivatives can inhibit viral replication through various mechanisms, including interference with viral enzyme activity and host cell entry processes .
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Triazolo-pyridazine derivatives have been reported to inhibit specific kinases involved in cancer progression, such as the c-Met kinase, which plays a crucial role in tumor growth and metastasis. In vitro studies have shown that certain derivatives can effectively reduce tumor cell proliferation and induce apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of compounds like N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine. Modifications to the triazole ring or the introduction of substituents can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases antibacterial potency |
| Alteration of side chains | Modulates selectivity for specific targets |
| Changes in stereochemistry | Affects binding affinity and efficacy |
Case Study: Antibacterial Efficacy
A study conducted by Hassan et al. synthesized a series of 1,2,4-triazole derivatives and evaluated their antibacterial activity against multiple strains. The findings revealed that compounds with specific substitutions exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Case Study: Anticancer Activity
Zhan et al. explored a series of triazolotriazine derivatives that included modifications similar to those found in this compound. Their results indicated potent inhibition of c-Met kinase with IC50 values in the nanomolar range and significant tumor growth inhibition in xenograft models .
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The compound’s triazolo-pyridazine core is a hallmark of bioactive molecules. Key comparisons can be drawn with analogues differing in substituents or core modifications:
Key Observations :
- Triazolo-pyridazine vs.
- Halogenation Effects: The 2-chloro-6-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-halogenated analogues (e.g., diflubenzuron in ), which lack such substituents .
- Azetidine vs.
Spectroscopic Comparisons
Using NMR methodologies (as in ), chemical shifts in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent-induced electronic changes. For example:
- Target Compound vs. Compound 7 () : Similarities in chemical shifts outside regions A/B suggest conserved electronic environments, while deviations in A/B correlate with cyclopropyl vs. methyl substitutions.
- Fluorine Substituents: The 6-fluoro group in the benzyl moiety may deshield adjacent protons, producing distinct ¹H-NMR signals compared to non-fluorinated analogues.
Lumping Strategy for Functional Group Analysis
As per , compounds with shared functional groups (e.g., triazolo rings, halogenated benzyls) can be "lumped" to predict properties:
| Surrogate Group | Included Compounds | Predicted Shared Properties |
|---|---|---|
| Triazolo-pyridazine derivatives | Target Compound, Compound A | Moderate polarity, kinase affinity |
| Halogenated benzyl amines | Target Compound, Fluazuron | Enhanced metabolic stability |
This approach reduces computational complexity while preserving critical structure-activity relationships.
Research Implications and Limitations
- Structural Insights : SHELX-based crystallography and NMR profiling are critical for elucidating substituent effects but require high-purity samples.
- Toxicity Considerations: While the target compound lacks direct carcinogenicity data, structural parallels to IQ warrant further toxicological screening.
- Agrochemical vs. Pharmaceutical Potential: Halogenated analogues like fluazuron demonstrate the agrochemical utility of similar scaffolds, suggesting possible cross-industry applications.
Biological Activity
N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.87 g/mol. It features several functional groups including a chloro-fluorobenzyl moiety and a cyclopropyl group, which contribute to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its activity against different biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in a screening of drug libraries on multicellular spheroids, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of critical signaling pathways associated with tumor growth and proliferation .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.75 | Inhibition of cell cycle progression |
| A375 | 0.50 | Induction of apoptosis |
| HCT116 | 0.60 | Inhibition of CDK activity |
Anti-Tubercular Activity
In addition to its anticancer properties, this compound has also been investigated for its anti-tubercular activity. A study focused on the synthesis and evaluation of novel derivatives indicated that compounds similar to this compound exhibited potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
Table 2: Anti-Tubercular Activity Results
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis |
| Compound B | 2.18 | Mycobacterium tuberculosis |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death.
- Inhibition of Mycobacterial Growth : The compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, enhancing its efficacy as an anti-tubercular agent.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A recent study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models .
- Anti-Tubercular Efficacy : Another investigation reported that derivatives exhibiting similar structures showed promise against drug-resistant strains of Mycobacterium tuberculosis, suggesting potential for further development in therapeutic applications .
Q & A
Basic: What are the established synthetic routes for this compound, and what are the critical steps for ensuring purity?
Answer:
The synthesis typically involves multi-step organic reactions, focusing on constructing the triazolo[4,3-b]pyridazine core followed by functionalization of the azetidine and benzyl substituents. Key steps include:
- Cyclization: Formation of the triazole ring via hydrazine derivatives and carbonyl precursors under acidic or basic conditions (e.g., POCl₃/DMF for cyclization) .
- Substitution Reactions: Introduction of the cyclopropyl group via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling) .
- Azetidine Functionalization: Alkylation or amination reactions to install the N-methylazetidin-3-amine moiety, often requiring protective groups (e.g., Boc) to prevent side reactions .
Critical Parameters for Purity:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require rigorous post-reaction purification .
- Catalysts: Copper(I) bromide or palladium catalysts improve coupling efficiency but must be removed via chelation (e.g., EDTA washes) .
- Chromatography: Reverse-phase HPLC or silica gel chromatography is essential for isolating intermediates with >95% purity .
Basic: Which spectroscopic and computational methods are most reliable for structural validation?
Answer:
Primary Techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS with <2 ppm error) and detects halogen isotopes (Cl/F) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the azetidine ring .
Computational Tools:
- DFT Calculations: Predict NMR chemical shifts and optimize geometry (e.g., B3LYP/6-31G* basis set) .
- Molecular Docking: Screens binding interactions with kinase targets (e.g., using AutoDock Vina) .
Advanced: How can researchers optimize catalytic systems for introducing the cyclopropyl group?
Answer:
Challenges: The cyclopropyl group’s steric hindrance reduces coupling efficiency. Strategies include:
- Catalyst Screening: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki-Miyaura reactions, achieving >80% yield with aryl boronic esters .
- Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h at 120°C, minimizing decomposition .
- Additives: K₂CO₃ or Cs₂CO₃ enhances base sensitivity, while TBAB (tetrabutylammonium bromide) improves solubility .
Case Study:
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, K₂CO₃ | 45 | 88 | |
| Pd(PPh₃)₄, Cs₂CO₃ | 82 | 95 | |
| Microwave, TBAB | 78 | 93 |
Advanced: How should contradictory data in kinase inhibition assays be resolved?
Answer:
Common Discrepancies: Variability in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from:
- Assay Conditions: ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition .
- Enzyme Isoforms: Selectivity for JAK2 over JAK3 requires isoform-specific validation .
- Cell Permeability: Lipophilicity (logP >3) enhances cellular uptake but may reduce solubility, skewing in vitro vs. in vivo results .
Resolution Workflow:
Standardize Assays: Use identical ATP/GTP concentrations and recombinant kinases.
Orthogonal Assays: Validate with SPR (surface plasmon resonance) for binding kinetics .
Metabolic Stability Testing: Assess compound half-life in microsomal preparations to clarify in vivo relevance .
Advanced: What structural modifications enhance selectivity for kinase targets while minimizing off-target effects?
Answer:
SAR Insights:
- Triazolo-Pyridazine Core: Fluorination at C-6 increases hydrophobic interactions with kinase pockets .
- Azetidine Ring: N-Methylation reduces basicity, improving membrane permeability but may reduce H-bonding with catalytic lysines .
- Benzyl Substituents: 2-Chloro-6-fluoro groups optimize steric fit in the ATP-binding cleft .
Design Strategy:
- Fragment-Based Screening: Identify critical binding motifs (e.g., hinge region interactions).
- Proteome-Wide Profiling: Use KinomeScan to assess selectivity across 468 kinases .
Advanced: How can researchers mitigate decomposition during long-term storage?
Answer:
Stability Risks:
- Hydrolysis: The azetidine amine is prone to oxidation; the triazolo-pyridazine core may degrade under UV light .
Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
